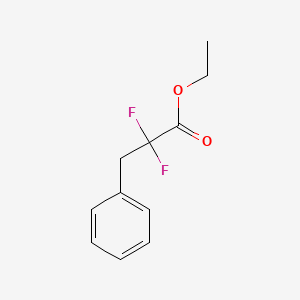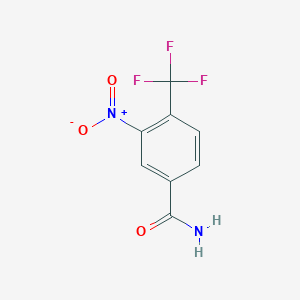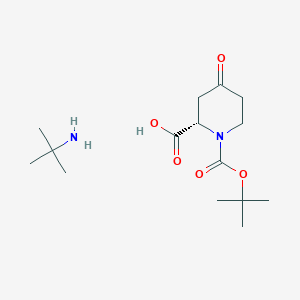
(S)-1-Boc-4-oxopiperidine-2-carboxylic acid tert-butylamine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Boc-4-oxopiperidine-2-carboxylic acid tert-butylamine salt is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, oxo group, and tert-butyl ester and amine groups. Its stereochemistry is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-4-oxopiperidine-2-carboxylic acid tert-butylamine salt typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The initial step involves the cyclization of a suitable precursor to form the piperidine ring.
Introduction of the Oxo Group: The oxo group is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Esterification: The carboxylic acid groups are esterified using tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid.
Formation of the Amine Salt: The final step involves the reaction of the ester with tert-butylamine to form the salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-Boc-4-oxopiperidine-2-carboxylic acid tert-butylamine salt undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized under strong oxidative conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The ester and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Further oxidized derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
(S)-1-Boc-4-oxopiperidine-2-carboxylic acid tert-butylamine salt has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-Boc-4-oxopiperidine-2-carboxylic acid tert-butylamine salt involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
Hydrogen Bromide: Used in the production of inorganic bromides and alkyl bromides.
Uniqueness
(S)-1-Boc-4-oxopiperidine-2-carboxylic acid tert-butylamine salt is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Propiedades
Número CAS |
198646-61-6 |
|---|---|
Fórmula molecular |
C15H28N2O5 |
Peso molecular |
316.39 g/mol |
Nombre IUPAC |
2-methylpropan-2-amine;(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopiperidine-2-carboxylic acid |
InChI |
InChI=1S/C11H17NO5.C4H11N/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15;1-4(2,3)5/h8H,4-6H2,1-3H3,(H,14,15);5H2,1-3H3/t8-;/m0./s1 |
Clave InChI |
LSAZKNYFDZYWSY-QRPNPIFTSA-N |
SMILES isomérico |
CC(C)(C)N.CC(C)(C)OC(=O)N1CCC(=O)C[C@H]1C(=O)O |
SMILES canónico |
CC(C)(C)N.CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Methylamino)benzo[b]thiophene](/img/structure/B8502726.png)
![2-[N-Isopropyl-N-(2-benzoxazolyl)amino]ethanol](/img/structure/B8502728.png)
![1,3-dimethyl-5-phenyl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine](/img/structure/B8502730.png)
![2-[(2,5-dichloro-4-pyridinyl)amino]-N-(methyloxy)benzamide](/img/structure/B8502731.png)
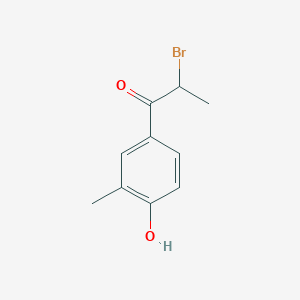
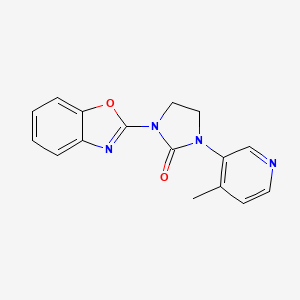
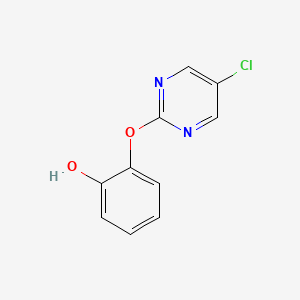
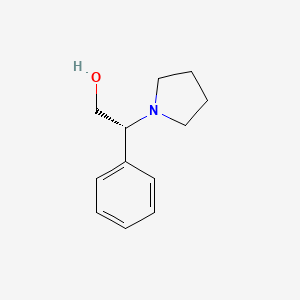
![(3S)-3-[2-(trifluoromethyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B8502760.png)
![4-[(1-Isopropylpiperidin-4-yl)oxy]aniline](/img/structure/B8502765.png)
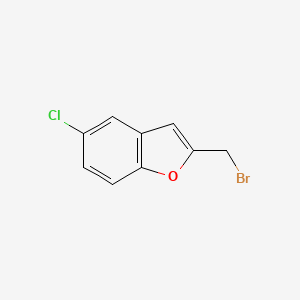
![(4-Chlorophenyl){3-[2-(thiophen-2-yl)ethenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B8502780.png)
